Tsugafolin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

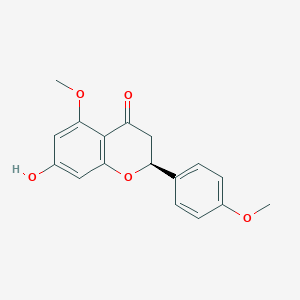

Tsugafolin is a flavonoid compound with the CAS number 66568-97-6 . It is a powder in appearance and has a molecular formula of C17H16O5 . It is sourced from the barks of Cephalotaxus sinensis .

Molecular Structure Analysis

Tsugafolin has a total of 40 bonds, including 24 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 aromatic hydroxyl, and 3 ethers (aromatic) .Physical And Chemical Properties Analysis

Tsugafolin is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 300.3 .Aplicaciones Científicas De Investigación

Agriculture

Tsugafolin is a natural plant phenotypic regulator that belongs to the terpenoid class of compounds . It has been widely used in the agricultural field to regulate the growth and development of crops . It can inhibit the elongation of plant stems and promote root growth, thereby affecting the overall morphological structure of plants .

Horticulture

In the horticulture field, Tsugafolin has been used to regulate the growth and development of various plants . It can be used to control the shape and size of plants, making them more suitable for ornamental purposes .

Plant Growth Regulation

Tsugafolin has been found to have a significant impact on plant growth regulation . It can inhibit the elongation of plant stems, promote root growth, and affect the overall morphological structure of plants .

Plant Development

Tsugafolin plays a role in plant development . By regulating the growth of different parts of the plant, it can influence the overall development and form of the plant .

Plant Morphology

Tsugafolin can affect plant morphology . It can inhibit the elongation of plant stems and promote root growth, thereby affecting the overall morphological structure of plants .

Plant Phenotypic Regulation

Tsugafolin is a natural plant phenotypic regulator . It can influence the phenotype of plants by regulating their growth and development .

Mecanismo De Acción

Target of Action

Tsugafolin, also known as Atuzaginstat , is a compound that has been under investigation in clinical trials for Alzheimer’s Disease . It has also been identified as a dehydroflavone with weak anti-HIV activity . .

Mode of Action

As a dehydroflavone, it may interact with its targets in a manner similar to other flavonoids, which are known to interact with a variety of enzymes, receptors, and cell signaling pathways . .

Biochemical Pathways

They are known to have antioxidant, anti-inflammatory, and anti-cancer properties, and can modulate cell signaling pathways

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect

Result of Action

As a dehydroflavone with weak anti-hiv activity, it may have some effect on the replication of the hiv virus

Action Environment

It is known that environmental factors such as temperature, light, humidity, and soil fertility can affect the production of secondary metabolites in plants As Tsugafolin is a plant-derived compound, its production and efficacy may be influenced by these environmental factors

Propiedades

IUPAC Name |

(2S)-7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-20-12-5-3-10(4-6-12)14-9-13(19)17-15(21-2)7-11(18)8-16(17)22-14/h3-8,14,18H,9H2,1-2H3/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGFEKHSEPSVNO-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 45273057 | |

Q & A

Q1: What are the structural characteristics of Tsugafolin?

A1: Tsugafolin is a flavanone, a class of flavonoids. Its chemical structure consists of a diphenylpropane backbone (C6-C3-C6) with a specific arrangement of functional groups. While the provided research articles do not delve into detailed spectroscopic data for Tsugafolin, they do confirm its identity through comparison with existing literature. [, ]

Q2: Where has Tsugafolin been found in nature?

A2: The research papers highlight the presence of Tsugafolin in two different plant species:

- Goniothalamus gardneri: This plant, belonging to the Annonaceae family, was found to contain Tsugafolin in its aerial parts (leaves and stems). []

- Vitex leptobotrys: This plant species, also known for its medicinal properties, yielded Tsugafolin from its leaves and twigs. []

Q3: What biological activity has been associated with Tsugafolin?

A3: One of the research articles describes the evaluation of Tsugafolin for anti-HIV activity. While it showed weaker activity compared to other compounds isolated in the study, Tsugafolin demonstrated a moderate ability to inhibit HIV-1 replication with an IC50 value of 118 μM. Importantly, it did not exhibit cytotoxicity at the concentration tested (150 μM). [] This finding suggests Tsugafolin could be of interest for further research into its potential antiviral properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.